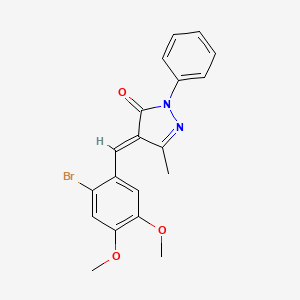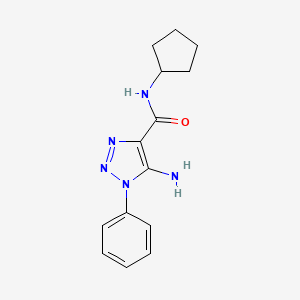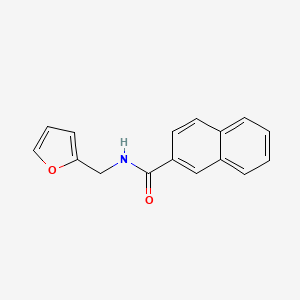![molecular formula C26H24N4O3 B5535460 N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)
N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives, including N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide, are of significant interest due to their diverse industrial and biological applications. These compounds exhibit a wide range of activities, making them valuable for further exploration and development in various scientific fields.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazides with various aldehydes or ketones, leading to a variety of structurally complex compounds. For instance, the synthesis and characterization of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-hydroxybenzohydrazide derivatives have been designed by combining phenyl and phenyl pyrazole with a hydrazone bond, demonstrating the versatility in synthesizing pyrazole derivatives (Lu Jun, 2010).
Molecular Structure Analysis
Advanced spectroscopic techniques, including FT-IR, FT-Raman, and NMR, alongside molecular dynamic simulations and molecular docking studies, are pivotal in understanding the structural intricacies of pyrazole derivatives. These methods provide insights into the electronic structure, conformational analysis, and stability arising from hyper-conjugative interactions and charge delocalization (Pillai et al., 2017).
Chemical Reactions and Properties
Pyrazole derivatives are reactive towards a range of chemical modifications, including autoxidation and hydrolysis, with their reactivity influenced by substituent effects on the phenyl rings. Studies on substituent effects highlight how electron-donating and electron-withdrawing groups can significantly impact the catalytic activity and reactivity of these compounds, further influencing their biological activity and potential applications (Lu Jun, 2010).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, can be extensively analyzed using X-ray crystallography and spectroscopic methods. These studies not only provide a deeper understanding of the compound's physical characteristics but also facilitate the optimization of its properties for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for the development of pyrazole derivatives as potential therapeutic agents. Molecular docking studies, for example, have confirmed the potential of certain pyrazole derivatives as inhibitors of specific enzymes, aligning with their anticipated biological activities (Pillai et al., 2017).
科学的研究の応用
Vibrational Spectroscopic Investigations and Molecular Docking Studies
Research on similar pyrazole derivatives, like N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, has involved vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies. These compounds are significant due to their industrial and biological importance. The studies include conformational analysis, local reactivity properties via MEP and ALIE surfaces, and assessments of reactive properties through autoxidation and hydrolysis mechanisms. Molecular docking has confirmed potential inhibitory activities against CDK2s, highlighting their relevance in drug discovery and molecular biology (Pillai et al., 2017).
Synthesis, Characterization, and Antimicrobial Evaluation
A novel series of compounds related to pyrazole derivatives has been synthesized and evaluated for antimicrobial activity. This research demonstrates the process of cyclization and oxidative cyclization, yielding compounds with significant antimicrobial potency. Among these, some compounds have shown effective inhibitory concentrations against bacteria and fungi, making them promising candidates for further antimicrobial agent development (Ningaiah et al., 2014).
Coordination Chemistry and Spectroscopic Characterization
The coordination chemistry of compounds structurally related to the one you're interested in has been explored with various metals. Studies have characterized these compounds through elemental and thermal analyses, magnetic moments, and various spectroscopic techniques, revealing their potential in the development of new materials and catalysts (Fouda et al., 2008).
Synthesis and Anticancer Activity
Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a core structural motif with the compound of interest, has shown promising anticancer activity. The synthesis of these compounds involves hydrolysis, reaction with various amines, and evaluation against human breast adenocarcinoma cell lines, highlighting their potential in cancer therapy (Abdellatif et al., 2014).
Molecular Docking and Spectroscopic Studies
Another study focused on the synthesis, characterization, and molecular docking of E-MBPC, a compound similar to your query. The research discusses its potential as an anti-diabetic agent based on docking results, emphasizing the role of such compounds in drug design and pharmacological studies (Karrouchi et al., 2021).
特性
IUPAC Name |
N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-19-23(24(31)30(29(19)2)22-16-10-5-11-17-22)18-27-28-25(32)26(33,20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-18,33H,1-2H3,(H,28,32)/b27-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNHLEQCJRBWTD-OVVQPSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-furylmethylene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5535378.png)

![2-(dimethylamino)-2-(2-methylphenyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5535390.png)
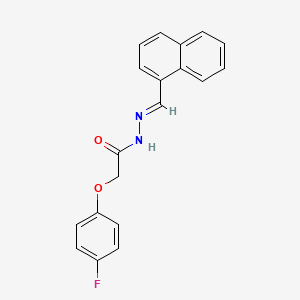
![3-chloro-6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5535416.png)
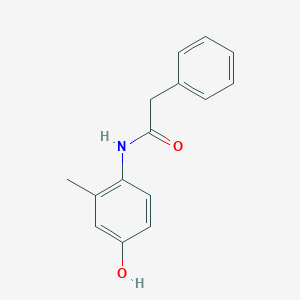
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)
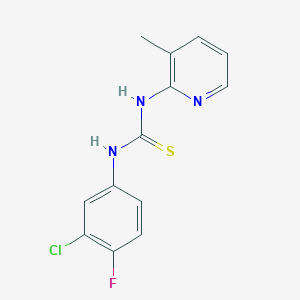
![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)
